1-(4-Aminobutyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: T785 (trihydrochloride) is synthesized through an eight-step process starting from commercially available starting materials . The synthesis involves:
Nitration and Chlorination: Commercially available 3-nitroquinoline-2,4-diol undergoes nitration and chlorination.
Regioselective Addition: Tert-butyl N-(4-aminobutyl)carbamate is added regioselectively.
Aniline Formation: Hydrogenation and subsequent acylation lead to aniline formation.
Imidazoquinoline Ring Formation: This step occurs under acidic conditions.
Displacement of Chloroquinoline: (2,4-dimethoxyphenyl)methanamine displaces the chloroquinoline.
Acidic Deprotection: The final step involves acidic deprotection to yield T785 (trihydrochloride) with an overall yield of approximately 36%.
Industrial Production Methods: The industrial production of T785 (trihydrochloride) follows similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions: T785 (trihydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may yield amines .
Scientific Research Applications
T785 (trihydrochloride) has a wide range of scientific research applications, including:
Mechanism of Action
T785 (trihydrochloride) exerts its effects by activating Toll-like receptors 7 and 8 (TLR7/TLR8). These receptors are located in the intracellular endosomes and play a crucial role in the immune system by recognizing pathogen-associated molecular patterns (PAMPs) . Activation of TLR7/TLR8 triggers a cascade of immune responses, including the production of cytokines and chemokines, which enhance the body’s ability to fight infections and tumors . The compound is also involved in the regulation of T cell function and serves as a co-stimulatory molecule to activate T cell immunity .
Comparison with Similar Compounds
AXC-715 hydrochloride: Another form of AXC-715, which also acts as a TLR7/TLR8 dual agonist.
BMS-905: A potent dual inhibitor of TLR7 and TLR8 with good selectivity against TLR9.
Resiquimod: An imidazoquinoline amine and Toll-like receptor agonist that activates TLR7 and TLR8.
Uniqueness of T785 (trihydrochloride): T785 (trihydrochloride) is unique due to its high purity and specific dual agonist activity for TLR7/TLR8, making it a valuable tool in immunological research and therapeutic development .
Properties
IUPAC Name |
1-(4-aminobutyl)-2-butylimidazo[4,5-c]quinolin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5/c1-2-3-10-15-22-16-17(23(15)12-7-6-11-19)13-8-4-5-9-14(13)21-18(16)20/h4-5,8-9H,2-3,6-7,10-12,19H2,1H3,(H2,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZKWNHHWYBLOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(N1CCCCN)C3=CC=CC=C3N=C2N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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